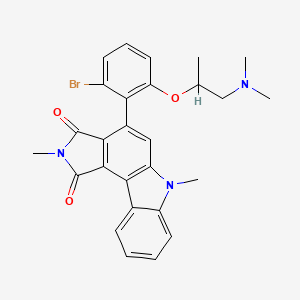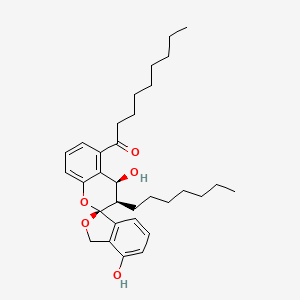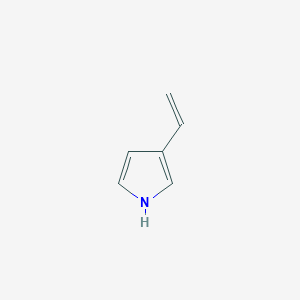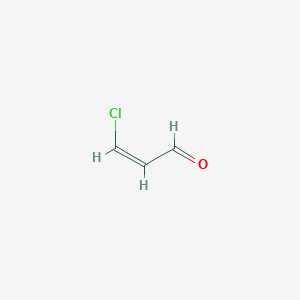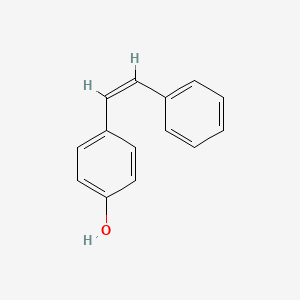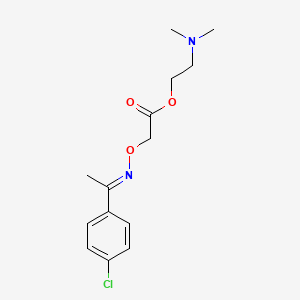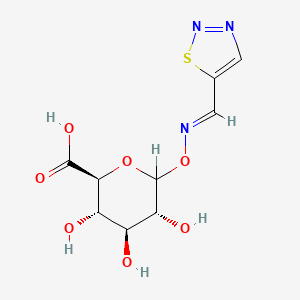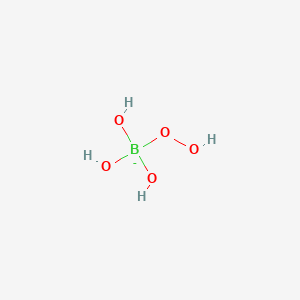
Hydroperoxy(trihydroxy)boranuide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydroperoxo(trihydroxo)borate(1-) is a boron oxoanion. It derives from a boric acid.
Scientific Research Applications
Activation and Catalysis in Organic and Inorganic Chemistry
- Research has explored the role of boranes, similar to hydroperoxy(trihydroxy)boranuide, in activating bonds and catalyzing reactions in organic and inorganic chemistry. Electrophilic boranes, such as those in the "frustrated Lewis pair" chemistry, have been found effective in hydrosilylation processes and hydrogen activation, indicating potential applications in synthetic transformations relevant to organic and inorganic chemists (Piers, Marwitz, & Mercier, 2011).
Synthesis of Organic Compounds
- Hydroperoxy compounds have been utilized in the synthesis of organic structures, such as the creation of nitro analogues of certain acids. The method involves incorporating the peroxy bond into the substrate structure, highlighting the potential of hydroperoxy compounds in complex organic synthesis processes (Zhang, Jin, Liu, & Wu, 2006).
Oxidation Chemistry and Free Radical Studies
- Hydroperoxy compounds play a significant role in oxidation chemistry and the study of free radicals. For instance, the oxidation of unsaturated fatty acids by enzymes like lipoxygenase produces hydroperoxides, which have been analyzed to understand the oxidation mechanism and product structure (Gardner & Weisleder, 1972).
Metabolic and Biological Studies
- In biological contexts, hydroperoxy compounds are involved in metabolic pathways. For example, the stimulation of DNA synthesis and induction of enzymes like ornithine decarboxylase by fatty acid hydroperoxides in rat colon has been investigated, which can have implications in understanding diet and carcinogenesis (Bull, Nigro, Golembieski, Crissman, & Marnett, 1984).
properties
Molecular Formula |
BH4O5- |
|---|---|
Molecular Weight |
94.84 g/mol |
IUPAC Name |
hydroperoxy(trihydroxy)boranuide |
InChI |
InChI=1S/BH4O5/c2-1(3,4)6-5/h2-5H/q-1 |
InChI Key |
KCLALKWXQGIYAS-UHFFFAOYSA-N |
SMILES |
[B-](O)(O)(O)OO |
Canonical SMILES |
[B-](O)(O)(O)OO |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[1-[bis(2,2-dimethylpropanoyloxymethoxy)phosphoryl]-4-[[(E)-3-(2-methoxyphenyl)but-2-enyl]-methylamino]butyl]-(2,2-dimethylpropanoyloxymethoxy)phosphinic acid](/img/structure/B1241536.png)
![(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8R,8aR,9R,10R,12aS,14aR,14bR)-9-acetyloxy-4-formyl-8-hydroxy-8a-(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-[(Z)-2-methylbut-2-enoyl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxy-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B1241538.png)
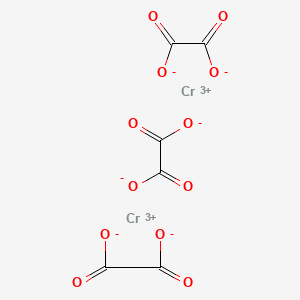
![2-(1-benzofuran-4-yl)-N-methyl-N-[(5R,7R,8R)-7-pyrrolidin-1-yl-1-oxaspiro[4.5]decan-8-yl]acetamide](/img/structure/B1241541.png)
